molecular formula C21H20ClN3O3 B11598541 (5E)-3-(3-chlorophenyl)-5-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11598541
M. Wt: 397.9 g/mol
InChI Key: CZIGDJZOFKIGRF-WOJGMQOQSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxy group, and a pyrrolidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core and the subsequent addition of the chlorophenyl, methoxy, and pyrrolidinyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and mechanisms.

    Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs or treatments for various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[2-methoxy-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as altering cell signaling pathways or modulating gene expression.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(2-methoxy-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H20ClN3O3/c1-28-19-13-16(24-9-2-3-10-24)8-7-14(19)11-18-20(26)25(21(27)23-18)17-6-4-5-15(22)12-17/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,27)/b18-11+

InChI Key

CZIGDJZOFKIGRF-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)N2CCCC2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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